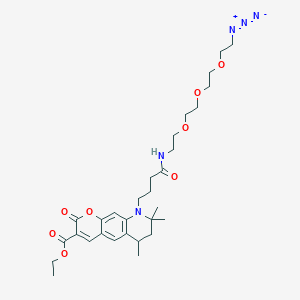

ATTO 425 azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1609584-73-7 |

|---|---|

Molecular Formula |

C30H43N5O8 |

Molecular Weight |

601.7 g/mol |

IUPAC Name |

ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate |

InChI |

InChI=1S/C30H43N5O8/c1-5-42-28(37)24-18-22-17-23-21(2)20-30(3,4)35(25(23)19-26(22)43-29(24)38)10-6-7-27(36)32-8-11-39-13-15-41-16-14-40-12-9-33-34-31/h17-19,21H,5-16,20H2,1-4H3,(H,32,36) |

InChI Key |

RSOCGOAHHWBJFE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

ATTO 425 azide chemical structure and properties

An In-depth Technical Guide to ATTO 425 Azide (B81097) for Researchers and Drug Development Professionals

Introduction

ATTO 425 is a fluorescent label belonging to the coumarin (B35378) dye family.[1][2][3] It is characterized by a high fluorescence quantum yield, a large Stokes shift, significant photostability, and a low molecular weight.[1][2][3][4] The dye is moderately hydrophilic and can be efficiently excited in the 405-455 nm range.[1][3][5] The azide derivative, ATTO 425 azide, is specifically designed for bioorthogonal labeling reactions, most notably "click chemistry," enabling the precise and efficient attachment of the fluorescent dye to biomolecules such as DNA, RNA, and proteins.[2][6]

Chemical Structure and Physicochemical Properties

This compound is the azide derivative of the ATTO 425 dye.[7][8] Its molecular formula is C30H43N5O8.[7] The dye's structure and properties make it a robust tool for various bioanalytical applications.[1][9]

Quantitative Data Summary

The key physicochemical and spectroscopic properties of this compound are summarized in the table below. The optical data are typically measured for the carboxy derivative in an aqueous solution like PBS (pH 7.4).[2][6]

| Property | Value | Reference |

| Molecular Weight (MW) | 601.69 g/mol ; ~602 g/mol | [2][7] |

| Excitation Maximum (λabs) | 439 nm | [1][2][7][8] |

| Emission Maximum (λfl) | 485 nm | [1][2] |

| Molar Extinction Coefficient (εmax) | 4.5 x 104 M-1 cm-1 | [1][2] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1][2] |

| Fluorescence Lifetime (τfl) | 3.6 ns | [1][2] |

| Correction Factor (CF260) | 0.19 | [1][2] |

| Correction Factor (CF280) | 0.17 | [1][2] |

Core Application: Click Chemistry

This compound is a reagent primarily used in click chemistry, a set of bioorthogonal reactions that are rapid, selective, and high-yielding.[2][10] The azide group on the dye allows it to react with alkyne-functionalized molecules to form a stable triazole linkage. This specificity is crucial in complex biological environments where side reactions with other functional groups like amines and sulfhydryls need to be avoided.[11]

This compound can participate in two main types of click chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the most common form of click chemistry. It involves the reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst. The reaction is highly efficient and can be performed in aqueous buffers, making it suitable for biomolecule labeling.[7][8][10][12]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free click chemistry variant. It involves the reaction of the azide with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[7][8] The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a cytotoxic copper catalyst, making it ideal for labeling living cells.[7][8]

Experimental Protocols

The following is a generalized protocol for labeling an alkyne-modified oligonucleotide with this compound using CuAAC. This protocol can be adapted for other biomolecules, but optimization may be required.

Materials and Reagents

-

This compound

-

Alkyne-modified oligonucleotide

-

Solvents: Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[6]

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium Ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[12]

-

Buffers (e.g., phosphate (B84403) buffer, sodium acetate)

-

Ethanol (B145695) for precipitation

Stock Solution Preparation[11][12]

-

This compound (Solution A) : Dissolve 1.0 mg of this compound in an appropriate volume of DMSO or a 1:1 DMSO/t-BuOH solution to achieve a high concentration (e.g., 10-50 mM).[11] Prepare this solution immediately before use.[6]

-

Alkyne-Oligonucleotide (Solution B) : Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of approximately 2 mM.[11]

-

Copper Catalyst (Solution C) : Prepare a 100 mM solution of CuSO4 in water.[12]

-

Ligand (Solution D) : Prepare a 100-200 mM solution of the chosen ligand (e.g., THPTA) in water or a 0.1 M solution of TBTA in a 3:1 DMSO/t-BuOH mixture.[11][12]

-

Reducing Agent (Solution E) : Prepare a fresh 100 mM solution of sodium ascorbate in water. This solution must be made immediately before use as it is prone to oxidation.[12]

Labeling Protocol[11][12]

-

In a microcentrifuge tube, combine the alkyne-oligonucleotide solution with a 5- to 10-fold molar excess of the this compound stock solution.[11]

-

In a separate tube, pre-mix the CuSO4 solution and the ligand solution. For THPTA, a 1:2 ratio of Cu:Ligand is common.[12]

-

Add the copper/ligand complex to the oligonucleotide/dye mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of reactants should be as high as possible for maximum efficiency.[11]

-

Incubate the reaction mixture. The reaction can proceed at room temperature for 1-4 hours or can be accelerated by incubating at a higher temperature (e.g., 40-45°C) for about 30 minutes.[11] Protect the reaction from light.

Purification of the Labeled Oligonucleotide[11][13]

-

After the reaction is complete, the labeled oligonucleotide can be purified from excess dye and reaction components.

-

Ethanol Precipitation : Add 0.1 volumes of 3 M sodium acetate (B1210297) and 2.5-3 volumes of cold ethanol.[11] Mix and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the oligonucleotide. Wash the pellet with cold 70% ethanol and air dry.

-

Gel Filtration : Alternatively, use a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the labeled oligonucleotide (which elutes first) from the smaller, unreacted dye molecules.[13]

-

HPLC : For the highest purity, reverse-phase HPLC can be used for separation.

Storage and Handling

-

Storage : The lyophilized this compound solid should be stored at -20°C, protected from light and moisture.[2][6] When stored correctly, the product is stable for at least three years.[6]

-

Handling : Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[6] Stock solutions in anhydrous DMF or DMSO should be prepared fresh before use, as their stability can be limited.[6] Always protect dye solutions from light to prevent photobleaching.

References

- 1. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. leica-microsystems.com [leica-microsystems.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound, 5mg - Applications | Products | Leica Microsystems [leica-microsystems.com]

- 10. Click Chemistry [organic-chemistry.org]

- 11. leica-microsystems.com [leica-microsystems.com]

- 12. confluore.com.cn [confluore.com.cn]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to ATTO 425 Azide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 425 is a fluorescent dye belonging to the coumarin (B35378) family, recognized for its exceptional photophysical properties. This guide focuses on the azide (B81097) derivative, ATTO 425 azide, a key reagent in bioorthogonal chemistry, particularly in the realm of "click chemistry". Its strong absorption, high fluorescence quantum yield, significant Stokes shift, and good photostability make it an invaluable tool for the fluorescent labeling of biomolecules such as DNA, RNA, and proteins.[1][2] This document provides a comprehensive overview of its spectral and photophysical characteristics, detailed experimental protocols for its application, and examples of its use in cellular imaging.

Core Photophysical & Spectral Properties

This compound exhibits a distinct spectral profile characterized by an excitation maximum in the violet-blue region and an emission maximum in the green region of the visible spectrum. This large Stokes shift is advantageous as it minimizes the overlap between the excitation and emission signals, thereby improving the signal-to-noise ratio in fluorescence imaging. The dye is moderately hydrophilic and can be efficiently excited by common laser lines and light sources.[3][4]

A summary of its key quantitative properties is presented in the table below:

| Property | Value | Reference |

| Excitation Maximum (λabs) | 439 nm | [3] |

| Emission Maximum (λfl) | 485 nm | [3] |

| Molar Extinction Coefficient (εmax) | 4.5 x 104 M-1cm-1 | [3] |

| Fluorescence Quantum Yield (ηfl) | 90% | [3] |

| Fluorescence Lifetime (τfl) | 3.6 ns | [3] |

| Correction Factor (CF260) | 0.19 | [3] |

| Correction Factor (CF280) | 0.17 | [3] |

Experimental Protocols: Labeling with this compound via Click Chemistry

This compound is primarily utilized in click chemistry reactions, which are known for their high efficiency, specificity, and biocompatibility.[2][5] The azide group on the dye reacts readily with a terminal alkyne or a strained cyclooctyne (B158145) on a target biomolecule. The two main types of click chemistry reactions involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Alkyne-Modified Biomolecules

This protocol is suitable for labeling purified alkyne-containing biomolecules such as proteins and nucleic acids in a controlled in vitro setting.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-chelating ligand

-

Sodium ascorbate (B8700270) (freshly prepared)

-

Phosphate-buffered saline (PBS) or other suitable buffer at pH 7.0-7.5

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the alkyne-modified biomolecule in a suitable buffer.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare a 100 mM stock solution of CuSO4 in deionized water.

-

Prepare a 100 mM stock solution of TBTA or THPTA in DMSO or water.

-

Prepare a 1 M stock solution of sodium ascorbate in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 2-10 fold molar excess of this compound.[5]

-

Add the copper-chelating ligand (TBTA or THPTA) to the reaction mixture.

-

Add CuSO4 to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light.[5] The reaction time may be optimized depending on the specific biomolecule and desired degree of labeling.

-

-

Purification:

-

Remove unreacted dye and other reagents by methods such as gel filtration (e.g., Sephadex G-25), dialysis, or precipitation.[6]

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

SPAAC is a copper-free click chemistry method, making it ideal for labeling biomolecules in living cells without the concern of copper-induced cytotoxicity. This protocol is designed for labeling cells that have been metabolically engineered to express biomolecules with a strained alkyne (e.g., dibenzocyclooctyne - DBCO).

Materials:

-

Live cells cultured with a metabolic precursor containing a strained alkyne.

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Metabolic Labeling:

-

Culture cells in a medium supplemented with a metabolic precursor containing a strained alkyne (e.g., a DBCO-modified amino acid or sugar) for a sufficient period to allow for incorporation into the biomolecules of interest.

-

-

Preparation of Labeling Solution:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (typically in the low micromolar range).

-

-

Labeling Reaction:

-

Wash the metabolically labeled cells with PBS to remove any unincorporated precursor.

-

Add the this compound labeling solution to the cells and incubate under normal cell culture conditions (e.g., 37°C, 5% CO2) for 30-60 minutes, protected from light.

-

-

Washing and Imaging:

-

Remove the labeling solution and wash the cells several times with PBS to remove any unreacted dye.

-

The cells are now ready for fluorescence microscopy imaging.

-

Applications in Fluorescence Imaging

This compound is a versatile tool for a wide range of fluorescence imaging applications due to its bright and stable signal.

Fluorescence Microscopy Settings

For optimal imaging of ATTO 425, the following microscope settings are recommended:

-

Excitation: A laser line or filter set that provides excitation light around 440 nm is ideal. Common laser lines such as 405 nm or 445 nm can be used effectively.[7]

-

Emission: A bandpass filter centered around 485 nm will efficiently collect the fluorescence emission while blocking scattered excitation light. A common filter set is 450/50 nm.[7]

Visualization of Cellular Structures

This compound, in conjunction with click chemistry, can be used to visualize a variety of cellular structures and processes. For instance, by metabolically labeling glycans with an alkyne-modified sugar, subsequent reaction with this compound allows for the visualization of glycosylation patterns on the cell surface and within intracellular compartments. This approach can be used to study glycan trafficking and the localization of specific glycoproteins.

Another common application is the labeling of the cytoskeleton. For example, alkyne-modified actin or tubulin monomers can be introduced into cells, which are then incorporated into their respective filaments. Subsequent labeling with this compound enables the high-resolution imaging of the actin and microtubule networks.

In Situ Hybridization

This compound can also be used as a detection reagent in in situ hybridization (ISH) protocols. Alkyne-modified oligonucleotide probes can be hybridized to target RNA or DNA sequences within fixed cells or tissues. The hybridized probes are then detected by a click reaction with this compound, allowing for the spatial localization of specific nucleic acid sequences.

Conclusion

This compound is a powerful and versatile fluorescent probe for the specific labeling of biomolecules in both in vitro and live-cell applications. Its excellent photophysical properties, combined with the high efficiency and specificity of click chemistry, make it an indispensable tool for researchers in cell biology, drug development, and various other life science disciplines. The detailed protocols and application examples provided in this guide offer a solid foundation for the successful implementation of this compound in a wide range of experimental workflows.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. FluoroFinder [app.fluorofinder.com]

ATTO 425 Azide: A Technical Guide to Fluorescence Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of ATTO 425 azide (B81097), with a core focus on its fluorescence quantum yield. ATTO 425 is a fluorescent label based on a coumarin (B35378) structure, recognized for its high fluorescence quantum yield, significant Stokes shift, and robust photostability.[1][2][3][4] The azide modification facilitates its use in "click chemistry" applications, such as the Huisgen cycloaddition, for labeling biomolecules like DNA, RNA, and proteins.[3]

Core Photophysical Properties

The efficiency of a fluorophore is fundamentally characterized by its fluorescence quantum yield (Φf or ηfl), which describes the ratio of photons emitted to photons absorbed. ATTO 425 exhibits a remarkably high quantum yield, making it a highly sensitive fluorescent marker for bioanalytical applications.[1][5] The optical data for the ATTO 425 carboxy derivative in an aqueous solution are summarized below.

| Parameter | Value | Reference |

| Fluorescence Quantum Yield (ηfl) | 90% | [1][2][3] |

| Absorption Maximum (λabs) | 439 nm | [1][3] |

| Emission Maximum (λfl) | 485 nm | [1][3] |

| Molar Extinction Coefficient (εmax) | 4.5 x 10⁴ M⁻¹ cm⁻¹ | [1][3] |

| Fluorescence Lifetime (τfl) | 3.6 ns | [1][6][3] |

| Stokes Shift | 46 nm | |

| Recommended Excitation Range | 405 - 455 nm | [1][4] |

Experimental Protocol: Determining Fluorescence Quantum Yield (Comparative Method)

The most common and accurate method for determining the fluorescence quantum yield of a sample is the comparative method.[7] This protocol involves comparing the fluorescence properties of the unknown sample (ATTO 425 azide) to a well-characterized fluorescence standard with a known quantum yield.

1. Selection of a Reference Standard:

-

Choose a standard with absorption and emission profiles that are similar to ATTO 425 (e.g., Coumarin 1 or Quinine Sulfate).

-

The standard must have a precisely known and well-documented quantum yield in the chosen solvent.

-

The standard should be photochemically stable.

2. Preparation of Solutions:

-

Prepare a stock solution of both the this compound sample and the reference standard in the same high-purity solvent (e.g., deionized water, PBS, or ethanol). The refractive index of the solvent must be known.

-

From the stock solutions, prepare a series of five dilutions for both the sample and the standard.

-

The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

3. Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, measure the absorbance of all prepared solutions at the chosen excitation wavelength.

-

Use the pure solvent as a blank reference.

-

Record the absorbance value for each solution.

4. Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

-

The excitation wavelength should be the same as that used for the absorbance measurements.

-

Ensure experimental conditions (e.g., slit widths, cuvette path length, temperature) are identical for both the sample and the reference standard measurements.

-

The emission spectra must be corrected for the wavelength-dependent sensitivity of the detector.[8]

5. Data Analysis and Calculation:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

For both the this compound sample and the reference standard, plot the integrated fluorescence intensity versus the corresponding absorbance.

-

Perform a linear regression for both data sets. The resulting plots should be linear, and the slope (gradient) of each line should be determined.

-

Calculate the fluorescence quantum yield of the this compound sample using the following equation[7]:

Mandatory Visualization

The following diagram illustrates the experimental workflow for the comparative determination of fluorescence quantum yield.

Caption: Workflow for determining fluorescence quantum yield via the comparative method.

References

- 1. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. ATTO 425 | Products | Leica Microsystems [leica-microsystems.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. agilent.com [agilent.com]

- 8. content.cld.iop.org [content.cld.iop.org]

ATTO 425 azide Stokes shift and brightness

An In-depth Technical Guide to the Core Photophysical Properties of ATTO 425 Azide (B81097)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the key photophysical properties of the fluorescent dye ATTO 425 azide, focusing on its Stokes shift and brightness. The information is intended to assist researchers in the fields of life sciences and drug development in the effective application of this versatile fluorophore.

Core Photophysical Data of this compound

The following table summarizes the essential quantitative data for this compound, a coumarin-based fluorescent label known for its high fluorescence quantum yield and large Stokes shift.[1][2][3][4][5] These characteristics make it a valuable tool for various bioanalytical applications, including the labeling of DNA, RNA, and proteins.[3][4][5]

| Photophysical Parameter | Value | Unit |

| Excitation Maximum (λabs) | 439 | nm |

| Emission Maximum (λfl) | 485 | nm |

| Stokes Shift | 46 | nm |

| 2248 | cm-1 | |

| Molar Extinction Coefficient (εmax) | 4.5 x 104 | M-1cm-1 |

| Fluorescence Quantum Yield (ηfl) | 90 | % |

| Brightness | 40,500 | M-1cm-1 |

| Fluorescence Lifetime (τfl) | 3.6 | ns |

Understanding the Core Concepts

The brightness of a fluorophore is a critical parameter for sensitive detection in fluorescence-based experiments. It is directly proportional to the product of its molar extinction coefficient and fluorescence quantum yield. The Stokes shift, the difference between the excitation and emission maxima, is crucial for minimizing self-quenching and background noise, thereby enhancing the signal-to-noise ratio.

Experimental Protocols

The accurate determination of the photophysical parameters of this compound is essential for its reliable application. The following sections detail the standard experimental methodologies for measuring Stokes shift, fluorescence quantum yield, and molar extinction coefficient.

Measurement of Stokes Shift

The Stokes shift is the energy difference between the maxima of the absorption (or excitation) and emission spectra.[6] It can be calculated in terms of wavelength (nm) or wavenumber (cm⁻¹), with the latter being a more accurate representation of the energy difference.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., phosphate-buffered saline, PBS). The concentration should be low enough to ensure the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the absorbance spectrum of the solution using a UV-Vis spectrophotometer over a relevant wavelength range to determine the absorption maximum (λabs).

-

Emission Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (λabs) and record the fluorescence emission spectrum to determine the emission maximum (λfl).

-

Calculation:

-

Stokes Shift (nm): Subtract the wavelength of the absorption maximum from the wavelength of the emission maximum: Δλ = λfl - λabs.

-

Stokes Shift (cm⁻¹): For a more accurate representation of the energy difference, convert the wavelengths to wavenumbers: Δν = (1/λabs - 1/λfl) x 10⁷.[7]

-

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The comparative method, which involves comparing the fluorescence of the unknown sample to a standard with a known quantum yield, is a widely used technique.[8]

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and spectral properties that are similar to this compound.

-

Sample Preparation: Prepare a series of dilutions for both the this compound sample and the standard in the same spectroscopic grade solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to maintain a linear relationship between absorbance and fluorescence intensity.

-

Absorbance Measurement: Measure the absorbance of each dilution for both the sample and the standard at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each dilution of the sample and the standard using a spectrofluorometer, ensuring that the excitation wavelength and all instrument settings are identical for all measurements.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each measurement.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient (slope) of the linear fit for both plots.

-

-

Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used). If the same solvent is used, this term becomes 1.

-

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light through the solution.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound with a precisely known concentration in a suitable solvent. From this stock, prepare a series of dilutions with decreasing concentrations.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the maximum absorption wavelength (λabs) of this compound.

-

Data Analysis:

-

Plot the measured absorbance at λabs against the corresponding concentration for each dilution.

-

Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

-

-

Calculation: The molar extinction coefficient (ε) is determined from the slope of the line, as described by the Beer-Lambert law:

A = εcl

Where:

-

A is the absorbance.

-

ε is the molar extinction coefficient (M⁻¹cm⁻¹).

-

c is the concentration of the dye (M).

-

l is the path length of the cuvette (typically 1 cm).

Therefore, ε = Slope / l.

-

References

- 1. agilent.com [agilent.com]

- 2. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. Stokes shift - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

ATTO 425 Azide: An In-Depth Technical Guide to Photostability Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical and photostability characteristics of ATTO 425 azide (B81097), a fluorescent probe belonging to the coumarin (B35378) dye family. Renowned for its high fluorescence quantum yield, large Stokes shift, and notable photostability, ATTO 425 is a versatile tool in various bioanalytical applications.[1][2][3][4] The azide functional group enables its covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal ligation method.[3]

Core Photophysical Properties

ATTO 425 is characterized by its strong absorption and emission in the blue-green region of the visible spectrum.[2][5] Its rigid molecular structure contributes to its consistent optical properties across different solvents and temperatures.[6] Key quantitative parameters of ATTO 425 are summarized below.

| Parameter | Value | Reference |

| Absorption Maximum (λabs) | 439 nm | [1][2][5] |

| Molar Extinction Coefficient (εmax) | 4.5 x 104 M-1 cm-1 | [1][5] |

| Emission Maximum (λfl) | 485 nm | [1][2][5] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1][5] |

| Fluorescence Lifetime (τfl) | 3.6 ns | [1][2][5] |

| Correction Factor (CF260) | 0.19 | [1] |

| Correction Factor (CF280) | 0.17 | [1] |

Application via Azide-Alkyne Cycloaddition ("Click Chemistry")

ATTO 425 azide is designed for conjugation to molecules containing an alkyne group. This is typically achieved through one of two primary "click chemistry" pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that utilizes a copper(I) catalyst to join the azide group of ATTO 425 with a terminal alkyne on a target molecule, forming a stable triazole linkage.[7][8][]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living cells where the cytotoxicity of copper is a concern, SPAAC provides a bioorthogonal alternative.[1][10] This method uses a strained cyclooctyne, which reacts spontaneously with the azide without the need for a metal catalyst.[1][11]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol is a general guideline for labeling an alkyne-modified biomolecule with this compound.

-

Preparation of Stock Solutions:

-

Dissolve the alkyne-modified biomolecule (e.g., protein, oligonucleotide) in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5).[7]

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 20 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.[8]

-

Prepare a 0.5 M stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water. This solution must be prepared fresh.[8]

-

(Optional but recommended) Prepare a 10 mM stock solution of a copper(I)-stabilizing ligand (e.g., TBTA) in DMSO.[7]

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the this compound stock solution. A 2-4 fold molar excess of the dye is generally recommended.

-

Add the ligand solution to the mixture (if used).

-

Add the copper(II) sulfate solution.[6]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6] The final concentrations might be, for example, 50 µM CuSO₄, 250 µM ligand, and 2.5 mM sodium ascorbate.[6]

-

Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Separate the labeled conjugate from unreacted dye and reaction components using size-exclusion chromatography (e.g., Sephadex G-25 column) or another appropriate purification method like dialysis or HPLC.[5]

-

Protocol 2: Characterizing Photostability via Photobleaching Assay

While ATTO 425 is described as having high photostability, this can be quantified by measuring its photobleaching rate.[2][3][4][5] This protocol outlines a general method using a fluorescence microscope.

-

Sample Preparation:

-

Prepare a solution of this compound or an ATTO 425-labeled biomolecule in a suitable buffer (e.g., PBS).

-

Mount the sample on a microscope slide. For immobilized molecules, a poly-L-lysine coated surface can be used.

-

-

Imaging Setup:

-

Use a fluorescence microscope (confocal or epifluorescence) equipped with an appropriate laser line for excitation (e.g., 445 nm) and emission filters (e.g., 460-510 nm).

-

Use an objective with a high numerical aperture for efficient light collection.

-

-

Photobleaching Experiment (Fluorescence Loss in Photobleaching - FLIP):

-

Define a region of interest (ROI) within the sample.

-

Acquire a series of pre-bleach images (e.g., 5-10 frames) using low laser power to establish the initial fluorescence intensity (Finitial).[12]

-

Increase the laser power to a high level and continuously illuminate the ROI for a defined period (e.g., 30-60 seconds).[13]

-

Switch back to low laser power and acquire a series of post-bleach images over time to monitor the fluorescence decay.

-

The fluorescence intensity of the sample will decrease over the course of the high-intensity illumination.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity within the ROI for each time point.

-

Plot the normalized fluorescence intensity (Ft / Finitial) against time.

-

The rate of fluorescence decay is an indicator of the dye's photostability under the specific experimental conditions. This data can be fit to an exponential decay curve to determine the photobleaching time constant.

-

Concluding Remarks

This compound stands out as a robust fluorescent label for sensitive detection and imaging applications. Its excellent photophysical properties, combined with the versatility of azide-alkyne click chemistry, make it an invaluable tool for researchers in the life sciences and drug development. While qualitatively known for high photostability, quantitative characterization under specific experimental conditions is recommended to ensure the accuracy of fluorescence-based measurements. The protocols provided herein offer a starting point for the effective use and characterization of this powerful fluorescent probe.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

- 8. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]

ATTO 425 Azide: A Technical Guide for Advanced Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

ATTO 425 azide (B81097) is a fluorescent probe belonging to the coumarin (B35378) dye family, engineered for the precise labeling of biomolecules.[1][2][3] Its core utility in molecular biology lies in its azide functional group, which enables its covalent attachment to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction is prized for its high efficiency, specificity, and biocompatibility, allowing for the fluorescent tagging of a wide array of biomolecules, including DNA, RNA, and proteins, with minimal disruption to their native function.[4]

Core Properties and Advantages

ATTO 425 is characterized by a strong absorption profile, a high fluorescence quantum yield, a significant Stokes shift, and excellent photostability.[1][2][3] These features make it an ideal fluorophore for a variety of sensitive fluorescence-based applications. The dye is moderately hydrophilic and can be efficiently excited in the 405-455 nm range.[1][3] Its distinct spectral properties and suitability for advanced imaging techniques position it as a valuable tool in modern molecular biology research.

Quantitative Data Summary

The photophysical properties of ATTO 425 are summarized in the table below, providing key metrics for experimental design and data interpretation.

| Property | Value | Reference |

| Maximum Absorption (λabs) | 439 nm | [1][5] |

| Molar Extinction Coefficient (εmax) | 4.5 x 10^4 M⁻¹ cm⁻¹ | [1][5][6] |

| Maximum Fluorescence Emission (λfl) | 485 nm | [1][5] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1][5][6] |

| Fluorescence Lifetime (τfl) | 3.6 ns | [1][3][5] |

| Molecular Weight (MW) | 602 g/mol | [7] |

| Correction Factor (CF260) | 0.19 | [1][5] |

| Correction Factor (CF280) | 0.17 | [1][5] |

Key Applications in Molecular Biology

The unique characteristics of ATTO 425 azide lend it to a range of applications:

-

Fluorescent Labeling of Biomolecules: Its primary application is the covalent labeling of alkyne-modified DNA, RNA, and proteins for visualization and tracking.[2]

-

Fluorescence Microscopy: Labeled biomolecules can be visualized in various microscopy techniques, including confocal and widefield microscopy.

-

Super-Resolution Microscopy: ATTO 425 is suitable for advanced imaging techniques such as STORM (Stochastic Optical Reconstruction Microscopy), enabling the visualization of cellular structures with nanoscale resolution.[8][9]

-

Flow Cytometry: Labeled cells or particles can be detected and quantified using flow cytometry.[8]

-

Fluorescence In Situ Hybridization (FISH): ATTO 425-labeled oligonucleotide probes can be used to detect specific DNA or RNA sequences within cells.[4][8]

-

Real-Time PCR: It can be incorporated into probes for monitoring gene expression in real-time PCR assays.[4]

Experimental Protocols

General Workflow for Biomolecule Labeling via Click Chemistry

The fundamental principle involves the reaction of an alkyne-modified biomolecule with this compound in the presence of a copper(I) catalyst.

Detailed Protocol for Labeling Alkyne-Modified Oligonucleotides

This protocol is adapted for the labeling of 5 nmol of an alkyne-modified oligonucleotide.[7]

Materials:

-

Alkyne-modified oligonucleotide

-

This compound

-

DMSO (Dimethyl sulfoxide), anhydrous

-

t-BuOH (tert-Butanol)

-

Water (nuclease-free)

-

Solution C: 0.1 M TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) in DMSO/t-BuOH 3:1

-

Solution D: 0.1 M CuBr in DMSO/t-BuOH 3:1 (must be freshly prepared)

-

0.3 M Sodium Acetate (NaOAc) solution

-

Cold ethanol (B145695)

-

Diethyl ether

Procedure:

-

Prepare Oligonucleotide Solution (Solution A): Dissolve 5 nmol of the alkyne-modified oligonucleotide in water to a final concentration of 2 mM.

-

Prepare this compound Stock Solution (Solution B): Dissolve 1.0 mg of this compound in a 1:1 mixture of DMSO/t-BuOH to a final concentration of 50 mM.

-

Reaction Setup:

-

In a reaction vial, combine 2.5 µl of Solution A (5 nmol of oligonucleotide).

-

Add 1-2 µl of Solution B (50-100 nmol of this compound, representing a 10-20 fold molar excess).

-

-

Prepare Final Click Solution (Solution E): Quickly mix 2 volumes of Solution C with 1 volume of Solution D.

-

Initiate the Reaction: Add 3 µl of the freshly prepared Solution E to the reaction vial.

-

Incubation: Mix the reaction thoroughly and incubate at 25°C for 3 hours. For a faster reaction, incubate at 40-45°C for 30 minutes.[7]

-

Purification:

-

Add 100 µl of 0.3 M NaOAc solution.

-

Precipitate the labeled oligonucleotide by adding 1 ml of cold ethanol containing 5% diethyl ether.

-

Centrifuge at high speed (e.g., >6000 rpm) for at least 20 minutes.

-

Discard the supernatant, wash the pellet with cold ethanol, and centrifuge again.

-

Air-dry the pellet.

-

Signaling Pathway Diagram: Conceptual Representation of a Labeled Probe in FISH

This diagram illustrates the conceptual use of an ATTO 425-labeled probe in a Fluorescence In Situ Hybridization (FISH) experiment.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules in a wide range of molecular biology applications. Its favorable photophysical properties, combined with the efficiency and specificity of click chemistry, make it an excellent choice for researchers requiring high-sensitivity detection and imaging. From fundamental studies of molecular interactions to advanced super-resolution imaging, this compound provides a reliable and robust solution for fluorescently interrogating biological systems.

References

- 1. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. ATTO 425 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. spectra.arizona.edu [spectra.arizona.edu]

- 7. leica-microsystems.com [leica-microsystems.com]

- 8. aatbio.com [aatbio.com]

- 9. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]

ATTO 425 azide for labeling DNA and RNA

An In-depth Technical Guide to Labeling DNA and RNA with ATTO 425 Azide (B81097)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ATTO 425 azide, a fluorescent label with a coumarin (B35378) structure, and its application in the labeling of DNA and RNA.[1][2][3][4] ATTO 425 is characterized by its strong absorption, high fluorescence quantum yield, large Stokes-shift, good photostability, and low molecular weight.[1][2][3][4] These properties make it an ideal candidate for various life science applications, including bioanalytical studies and microscopy.[2][4]

Core Properties of ATTO 425

ATTO 425 is a moderately hydrophilic dye with fluorescence that can be efficiently excited in the 405 - 455 nm range.[2][5] Its azide modification allows for its use in "Click Chemistry," specifically the copper(I)-catalyzed Huisgen azide-alkyne cycloaddition, to covalently link it to alkyne-modified biomolecules.[1][4][6] This bio-orthogonal reaction is highly selective and specific, making it suitable for use in complex biological environments without interfering with cellular processes.[6][7][8]

Quantitative Data for ATTO 425

The following table summarizes the key quantitative properties of the ATTO 425 fluorophore.

| Property | Value | Reference |

| Excitation Maximum (λabs) | 439 nm | [2][3][5] |

| Emission Maximum (λfl) | 485 nm | [2][9] |

| Molar Extinction Coefficient (εmax) | 4.5 x 104 M-1 cm-1 | [2][3][5] |

| Fluorescence Quantum Yield (ηfl) | 90% | [2][3][9] |

| Fluorescence Lifetime (τfl) | 3.6 ns | [2][5][9] |

| Correction Factor (CF260) | 0.19 | [2][9] |

| Correction Factor (CF280) | 0.17 | [2][9] |

| Molecular Weight (MW) | 499 g/mol (NHS ester) | [3] |

Labeling DNA and RNA using Click Chemistry

Click chemistry offers a robust and efficient method for labeling nucleic acids. The process involves the reaction of an alkyne-modified DNA or RNA molecule with an azide-containing fluorescent dye, such as this compound. This reaction is typically catalyzed by copper(I) and results in a stable triazole linkage.

Experimental Workflow for Nucleic Acid Labeling

The general workflow for labeling DNA or RNA with this compound via click chemistry is outlined below.

Caption: General workflow for labeling nucleic acids with this compound.

Detailed Experimental Protocols

The following protocols are generalized from various sources and should be optimized for specific experimental conditions.

Protocol 1: Copper-Catalyzed Click Chemistry for Oligonucleotide Labeling

This protocol describes the labeling of an alkyne-modified oligonucleotide with this compound using a copper(I)-catalyzed reaction.

Materials:

-

Alkyne-modified DNA or RNA oligonucleotide

-

This compound

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Click Solution A: 0.1 M TBTA (tris[(1-benzyl-1H-1,2,3-triazole-4-yl)methyl]amine) in DMSO/t-BuOH 3:1

-

Click Solution B: 0.1 M CuBr in DMSO/t-BuOH 3:1 (must be freshly prepared)

-

0.3 M Sodium Acetate (NaOAc) solution

-

Cold ethanol

-

Nuclease-free water

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 2 mM.

-

Prepare this compound Stock Solution: Dissolve 1.0 mg of this compound in an appropriate amount of DMSO or a 1:1 mixture of DMSO/t-BuOH to obtain a 50 mM stock solution.[6] This should be done immediately before use.

-

Prepare Final Click Solution: Quickly add 1 volume of Solution B to 2 volumes of Solution A.

-

Set up the Reaction:

-

In a reaction vial, combine 5 µl of the 2 mM oligonucleotide solution (10 nmol).

-

Add a 5-10 fold molar excess of the this compound stock solution (1-2 µl).

-

Add 3 µl of the freshly prepared final click solution.

-

-

Incubation: Mix the reaction thoroughly and incubate at 25°C for 3 hours or at 40-45°C for 30 minutes.[6]

-

Purification:

-

Add 100 µl of 0.3 M NaOAc solution.

-

Precipitate the labeled oligonucleotide by adding 1 ml of cold ethanol.

-

Centrifuge at >6000 rpm for at least 20 minutes.

-

Remove the supernatant and wash the pellet with 100 µl of cold ethanol.

-

Centrifuge again for at least 10 minutes and remove the supernatant.

-

Air-dry the pellet and resuspend in a suitable buffer.

-

Alternatively, purification can be performed using gel filtration or reversed-phase HPLC.[3]

-

Protocol 2: Copper-Free Click Chemistry for RNA Labeling

For applications where copper may be cytotoxic or interfere with downstream applications, a copper-free click chemistry approach can be used. This typically involves a strain-promoted alkyne-azide cycloaddition (SPAAC) using a cyclooctyne (B158145) derivative like DBCO. While the prompt specifies this compound, this protocol outlines the general procedure for copper-free labeling of azide-modified RNA with a DBCO-containing dye.

Materials:

-

Azide-modified RNA

-

DBCO-functionalized fluorescent dye

-

RNase-free 1x PBS (pH 7.6) or 100 mM phosphate (B84403) buffer (pH 8)

Procedure:

-

Determine RNA Concentration: Measure the absorbance of the azide-modified RNA at 260 nm to determine its concentration.

-

Calculate Reagent Amounts: Calculate the molar amounts of the azide-RNA and the DBCO-dye. A 10-fold molar excess of the DBCO-dye is recommended as a starting point.[10]

-

Set up the Reaction:

-

In an RNase-free tube, combine the calculated volumes of the azide-RNA and the DBCO-dye.

-

Adjust the total volume to 30-40 µl with RNase-free buffer, ensuring the final pH is between 7 and 8.5.

-

-

Incubation: Mix thoroughly and incubate for 1 hour at 37°C in the dark.[10] The incubation time and temperature may be optimized for higher efficiency.

-

Purification: Purify the labeled RNA using spin column purification (e.g., gel filtration or silica (B1680970) membrane-based methods) to remove unreacted dye.

Signaling Pathway and Logical Relationships

The core of the labeling process is the click chemistry reaction, a form of cycloaddition.

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition reaction.

Applications in Research and Drug Development

The ability to fluorescently label DNA and RNA with high specificity and efficiency opens up a wide range of applications:

-

Visualization of Nucleic Acids: Labeled DNA and RNA can be visualized in situ to study their localization, dynamics, and trafficking within cells.[7][11]

-

Gene Expression Analysis: Fluorescently labeled nucleic acids are crucial for microarray-based gene expression analysis and in situ hybridization techniques.

-

Drug Delivery and Targeting: Labeled oligonucleotides can be used to track the delivery and uptake of therapeutic nucleic acids in drug development.

-

High-Sensitivity Detection: The high quantum yield of ATTO 425 makes it suitable for high-sensitivity detection, including single-molecule studies.[4]

Storage and Handling

This compound should be stored at -20°C, protected from moisture and light.[1][4] When stored properly, it is stable for at least three years.[4] Stock solutions in anhydrous DMF or DMSO should be prepared immediately before use, as they may have limited stability.[4]

Disclaimer: This document is intended as a technical guide. Researchers should always consult the manufacturer's specific product information and safety data sheets. Protocols may require optimization for specific applications.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. ATTO 425 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 6. leica-microsystems.com [leica-microsystems.com]

- 7. biosynth.com [biosynth.com]

- 8. idtdna.com [idtdna.com]

- 9. leica-microsystems.com [leica-microsystems.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Click Chemistry with ATTO 425 Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye ATTO 425 azide (B81097) and its application in click chemistry for the labeling of biomolecules. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively employ this powerful tool in their work.

Introduction to ATTO 425 Azide and Click Chemistry

ATTO 425 is a fluorescent label with a coumarin (B35378) structure, notable for its strong absorption, high fluorescence quantum yield, large Stokes shift, good photostability, and low molecular weight.[1][2][3] The azide modification allows it to readily participate in "click chemistry" reactions, a class of reactions known for being rapid, reliable, and specific.[1][2][3]

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has become a cornerstone of bioconjugation.[1][4] These reactions enable the precise and efficient covalent labeling of biomolecules such as proteins, DNA, and RNA in various applications, including life sciences research and drug development.[1][2][3]

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its successful implementation in experimental workflows. Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight (MW) | 602 g/mol | |

| Excitation Wavelength (λabs) | 439 nm | [2] |

| Emission Wavelength (λfl) | 485 nm | [2] |

| Molar Extinction Coefficient (εmax) | 4.5 x 10^4 M⁻¹cm⁻¹ | [2] |

| Fluorescence Quantum Yield (ηfl) | 90% | [2] |

| Fluorescence Lifetime (τfl) | 3.6 ns | [2] |

| Correction Factor (CF260) | 0.19 | [2] |

| Correction Factor (CF280) | 0.17 | [2] |

Storage and Handling: this compound should be stored at -20°C, protected from moisture and light.[2] When stored properly, it is stable for at least three years.[2] For experimental use, it is soluble in polar solvents such as DMF and DMSO.[2]

Click Chemistry Reactions with this compound

This compound serves as a key reagent in two primary types of click chemistry reactions: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[5] This reaction is widely used due to its high yields and specificity.[5]

Reaction Scheme:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[4] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for in vivo and live-cell imaging applications.[1]

Reaction Scheme:

Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific experimental requirements, particularly the tolerance of the biological system to copper.

| Feature | CuAAC | SPAAC | Reference(s) |

| Catalyst | Copper(I) | None (strain-promoted) | [1][4] |

| Biocompatibility | Potentially cytotoxic due to copper | Highly biocompatible, suitable for live systems | [1] |

| Reaction Rate | Generally faster (10-100 M⁻¹s⁻¹) | Slower (10⁻²-1 M⁻¹s⁻¹) | [4] |

| Reaction Partners | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) | [4] |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in click chemistry. The following sections provide protocols for common applications.

General Workflow for Biomolecule Labeling

The general workflow for labeling a biomolecule with this compound via click chemistry involves the introduction of a reactive partner (alkyne or cyclooctyne) into the target biomolecule, followed by the click reaction with this compound.

Protocol for Labeling Oligonucleotides (CuAAC)

This protocol describes the labeling of an alkyne-modified oligonucleotide with this compound.[6]

Materials:

-

Alkyne-modified oligonucleotide

-

This compound

-

DMSO/tert-Butanol (1:1)

-

Click Solution (e.g., containing TBTA as a ligand)

-

Copper(I) bromide (CuBr) solution (freshly prepared)

-

0.3 M Sodium Acetate (NaOAc)

-

Cold ethanol (B145695)

Procedure:

-

Dissolve the alkyne-modified oligonucleotide in water to a concentration of 2 mM.

-

Dissolve this compound in DMSO/tert-Butanol (1:1) to a 50 mM stock solution.

-

In a reaction vial, mix the oligonucleotide solution with a 2-10 fold molar excess of the this compound solution.

-

Prepare the final click solution by mixing the copper(I) bromide solution with the click solution containing the ligand.

-

Add the freshly prepared click solution to the oligonucleotide/azide mixture.

-

Incubate the reaction for 30 minutes at 40-45°C or for 3 hours at 25°C.[6]

-

Purify the labeled oligonucleotide by ethanol precipitation. Add 0.3 M NaOAc and then cold ethanol to precipitate the DNA.

-

Wash the pellet with cold ethanol and air dry.

-

Resuspend the labeled oligonucleotide in a suitable buffer.

Protocol for Labeling Proteins in Cell Lysates (CuAAC)

This protocol is adapted for labeling alkyne-modified proteins in a cell lysate.

Materials:

-

Cell lysate containing alkyne-modified proteins

-

This compound

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Methanol, Chloroform

Procedure:

-

To the cell lysate, add this compound to a final concentration of approximately 20-50 µM.

-

Add THPTA to a final concentration of 100 µM.

-

Add CuSO₄ to a final concentration of 20 µM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 300 µM.

-

Incubate the reaction for 30 minutes at room temperature, protected from light.

-

Precipitate the labeled proteins using a methanol/chloroform extraction method.

-

Wash the protein pellet with methanol.

-

Resuspend the labeled proteins in a suitable buffer for downstream analysis (e.g., SDS-PAGE).

Protocol for Live Cell Imaging of Glycans (SPAAC)

This protocol describes the metabolic labeling of cellular glycans with an azido sugar followed by SPAAC with a DBCO-functionalized fluorophore. While the protocol uses a generic DBCO-fluorophore, ATTO 425 can be obtained with a DBCO modification for this purpose.

Materials:

-

Cultured cells

-

Azido sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

-

DBCO-ATTO 425

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

Procedure:

-

Metabolic Labeling: Culture cells in the presence of the azido sugar for 1-3 days to allow for incorporation into cellular glycans.

-

Washing: Gently wash the cells with warm PBS to remove unincorporated azido sugar.

-

SPAAC Reaction: Incubate the cells with DBCO-ATTO 425 in cell culture medium for 15-60 minutes at 37°C, protected from light.

-

Washing: Wash the cells multiple times with PBS to remove excess DBCO-ATTO 425.

-

Imaging: Image the labeled cells using a fluorescence microscope with appropriate filter sets for ATTO 425.

Troubleshooting

Successful click chemistry reactions depend on careful optimization and execution. Here are some common issues and potential solutions.

References

- 1. benchchem.com [benchchem.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 5. interchim.fr [interchim.fr]

- 6. leica-microsystems.com [leica-microsystems.com]

Navigating the Solubility Landscape of ATTO 425 Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of ATTO 425 azide (B81097), a versatile fluorescent probe with a coumarin-based structure. Understanding the solubility of this reagent is critical for its effective use in various applications, including bioconjugation via click chemistry, high-resolution microscopy, and flow cytometry. This document offers a compilation of available solubility data, detailed experimental protocols for solubility determination, and a logical workflow to guide researchers in preparing solutions for their specific experimental needs.

Core Properties of ATTO 425 Azide

ATTO 425 is characterized as a moderately hydrophilic fluorescent label.[1][2] Its chemical structure, belonging to the coumarin (B35378) family of dyes, dictates its solubility behavior. The azide functional group allows for its covalent attachment to alkyne-modified molecules through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry".[3][4]

Qualitative and Quantitative Solubility Data

Qualitative Solubility:

ATTO 425 and its derivatives are generally soluble in polar aprotic solvents.[5] The manufacturer explicitly recommends the use of dimethylformamide (DMF) and dimethylsulfoxide (DMSO) for dissolving ATTO 425 derivatives, particularly for reactive forms like NHS-esters.[5][6] Acetonitrile is also mentioned as a suitable solvent.[5] For click chemistry applications involving ATTO dye azides, solvent mixtures such as DMSO/t-BuOH (1:1) or ACN/t-BuOH are sometimes recommended to achieve the high concentrations necessary for efficient reactions.[7]

Quantitative Solubility Estimation:

A valuable point of reference comes from the protocol for a structurally similar compound, ATTO 425 NHS ester. For labeling purposes, it is recommended to prepare a 2 mg/mL solution in anhydrous and amine-free DMF or DMSO.[6] This suggests that this compound likely has a comparable or potentially higher solubility in these solvents.

The following table summarizes the known and estimated solubility of this compound in various common laboratory solvents.

| Solvent | Chemical Formula | Type | Solubility | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble (estimated ≥ 2 mg/mL) | Recommended for preparing stock solutions. Should be anhydrous and amine-free for reactive derivatives. |

| Dimethylsulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble (estimated ≥ 2 mg/mL) | Recommended for preparing stock solutions. Should be anhydrous and amine-free for reactive derivatives. |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Soluble | Mentioned as a suitable solvent. |

| Water | H₂O | Polar Protic | Moderately Hydrophilic | While the core structure has some hydrophilicity, high concentrations in purely aqueous solutions may be difficult to achieve. |

| Ethanol | C₂H₅OH | Polar Protic | Likely Soluble | Not explicitly mentioned for the azide, but polar protic solvents can often dissolve coumarin-based dyes. |

| Methanol | CH₃OH | Polar Protic | Likely Soluble | Recommended for dissolving phalloidin (B8060827) conjugates of ATTO dyes. |

Experimental Protocol for Solubility Determination

For applications requiring precise knowledge of solubility, the following experimental protocol, based on the principle of saturation, can be employed. This method relies on UV-Visible spectrophotometry to quantify the concentration of the dissolved dye.

Materials:

-

This compound

-

Solvents of interest (e.g., DMSO, DMF, water, ethanol)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Microcentrifuge

-

UV-Visible spectrophotometer

-

Quartz cuvettes

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound (e.g., 2-5 mg) to a pre-weighed microcentrifuge tube.

-

Add a known volume of the solvent to be tested (e.g., 1 mL).

-

Tightly cap the tube and vortex vigorously for 1-2 minutes.

-

-

Equilibration:

-

Place the tubes in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) with continuous agitation. This ensures that the solvent becomes fully saturated with the dye.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Preparation of Dilutions for Spectrophotometry:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Perform a series of accurate serial dilutions of the supernatant with the same solvent to bring the absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Absorbance Measurement:

-

Measure the absorbance of the diluted solutions at the maximum absorption wavelength (λmax) of ATTO 425, which is approximately 439 nm.[5] Use the pure solvent as a blank.

-

-

Calculation of Solubility:

-

Calculate the concentration of the dye in the diluted samples using the Beer-Lambert law: A = εbc

-

A is the measured absorbance.

-

ε is the molar extinction coefficient of ATTO 425 (4.5 x 10⁴ M⁻¹cm⁻¹).[5]

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration in mol/L.

-

-

Account for the dilution factor to determine the concentration of the original saturated supernatant.

-

Convert the concentration from mol/L to mg/mL using the molecular weight of this compound.

-

Logical Workflow for Solution Preparation

The following diagram illustrates a logical workflow for preparing a solution of this compound for an experiment.

Caption: Workflow for preparing this compound solutions.

Signaling Pathways and Experimental Workflows

While this compound is a tool for fluorescent labeling rather than a modulator of signaling pathways, its application is integral to studying such pathways. The following diagram illustrates a generalized experimental workflow where this compound is used to label a biomolecule for subsequent analysis.

Caption: Experimental workflow for biomolecule labeling.

By understanding the solubility properties and employing appropriate handling procedures, researchers can confidently and effectively utilize this compound in their experimental designs, leading to high-quality and reproducible results.

References

- 1. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 2. app.fluorofinder.com [app.fluorofinder.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. leica-microsystems.com [leica-microsystems.com]

Safeguarding Your Science: A Technical Guide to the Safe Handling and Application of ATTO 425 Azide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the essential safety protocols and handling procedures for ATTO 425 azide (B81097) in a laboratory setting. Organic azides are high-energy compounds that demand rigorous safety measures to mitigate risks. This document outlines the intrinsic properties of ATTO 425 azide, detailed experimental protocols for its use in click chemistry, and critical safety precautions to ensure a secure research environment.

Core Properties of this compound

ATTO 425 is a fluorescent label belonging to the coumarin (B35378) dye family, valued for its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[1][2][3] The azide modification enables its use in Huisgen 1,3-dipolar cycloaddition, commonly known as "click chemistry," for labeling DNA, RNA, and proteins.[1][4]

| Property | Value | Reference |

| Molecular Weight | 602 g/mol | [1][5] |

| Excitation Wavelength (λabs) | 439 nm | [1][2][5] |

| Emission Wavelength (λfl) | 485 nm | [1][2][5] |

| Molar Extinction Coefficient (εmax) | 4.5 x 10⁴ M⁻¹ cm⁻¹ | [1][2] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1][2] |

| Fluorescence Lifetime (τfl) | 3.6 ns | [1][2] |

| Solubility | Polar solvents (e.g., DMF, DMSO, acetonitrile) | [4] |

| Storage Conditions | -20°C, protected from moisture and light | [1][4] |

Critical Safety Precautions for Handling Organic Azides

Organic azides are energetic molecules that can be sensitive to shock, heat, light, and pressure, potentially leading to explosive decomposition.[6][7][8][9] The azide functional group imparts a toxicity comparable to that of cyanides.[7][9] Therefore, strict adherence to the following safety protocols is mandatory.

Incompatible Materials:

-

Acids: React with azides to form the highly toxic and explosive hydrazoic acid.[6][8][9]

-

Heavy Metals: Copper, lead, silver, and their salts can form extremely shock-sensitive metal azides.[7][8][9] Avoid using metal spatulas or storing azide solutions in metal containers.[6][8][10]

-

Halogenated Solvents: Dichloromethane and chloroform (B151607) can react with azides to form highly unstable di- and tri-azidomethane, respectively.[6][7][8]

-

Other Incompatibilities: Carbon disulfide, bromine, and dimethyl sulfate (B86663) should also be avoided.[8][10]

Personal Protective Equipment (PPE) and Engineering Controls:

-

Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[8][10]

-

Conduct all experiments involving organic azides in a chemical fume hood with the sash positioned as low as possible.[8][10]

-

Use a blast shield for the entire duration of the experiment, including setup, reaction, workup, and cleanup.[8]

-

Ensure the fume hood is clear of unnecessary chemicals and equipment.[8][10]

-

Clearly label all containers with the contents and associated hazards.[8][10]

Safe Work Practices:

-

Never work alone when handling organic azides.[10]

-

Use the smallest possible quantity of the azide for your experiment.[10]

-

Avoid concentrating azide-containing reaction mixtures by rotary evaporation or distillation.[8]

-

Do not use ground glass joints, as they can cause explosive decomposition of azides.[8]

-

If gas evolution is observed during a reaction, it may indicate decomposition. If safe to do so, remove any heat source, shield the reaction from light, and be prepared to evacuate.[9]

Storage and Waste Management:

-

Store synthesized azides at or below room temperature (-18°C is recommended) and away from light, heat, shock, and pressure.[6][7][8][10]

-

Store azide-containing waste in a designated, clearly labeled container, separate from other chemical waste streams.[6][10]

-

Small amounts of residual organic azides can be quenched using the Staudinger reaction with triphenylphosphine (B44618) before disposal.[9]

Experimental Protocol: Copper-Catalyzed Click Chemistry (CuAAC)

This protocol provides a general procedure for labeling an alkyne-containing biomolecule with this compound. Optimization may be required for specific applications.

Materials:

-

This compound

-

Alkyne-modified biomolecule (e.g., oligonucleotide, protein)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Anhydrous, amine-free DMSO or DMF

-

Phosphate-buffered saline (PBS) or other suitable reaction buffer (pH 7.0-7.5)

Stock Solutions:

-

This compound (50 mM): Dissolve 1.0 mg of this compound in the appropriate volume of anhydrous DMSO or a 1:1 mixture of DMSO/t-BuOH.[5] This solution should be prepared fresh.

-

Alkyne-modified Biomolecule: Prepare a solution of the biomolecule in the reaction buffer at a desired concentration (e.g., 2 mM for oligonucleotides).[5]

-

Copper(II) Sulfate (20-100 mM): Dissolve CuSO₄ in water.[11]

-

Sodium Ascorbate (100-300 mM): Dissolve sodium ascorbate in water. This solution must be prepared fresh.[11]

-

Ligand (THPTA or TBTA) (100-200 mM): Dissolve the ligand in water or a DMSO/t-BuOH mixture.[5][11]

Labeling Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 2-10 molar excess of the this compound stock solution.[5]

-

Add the copper-chelating ligand (THPTA or TBTA) to the reaction mixture.

-

Add the CuSO₄ solution to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Mix the reaction thoroughly and incubate at room temperature (or up to 40-45°C to accelerate the reaction) for 30 minutes to 3 hours, protected from light.[5]

Purification of the Labeled Conjugate:

-

Proteins: The labeled protein can be separated from unreacted dye by gel permeation chromatography using a Sephadex G-25 column.

-

Oligonucleotides: Precipitate the labeled oligonucleotide by adding a 0.3 M sodium acetate (B1210297) solution followed by cold ethanol.[5] Centrifuge to pellet the conjugate, wash with cold ethanol, and air dry.[5]

Storage of the Conjugate: Store the purified conjugate under the same conditions as the unlabeled biomolecule, protected from light.[5] For long-term storage, it is recommended to store aliquots at -20°C.[5]

This guide is intended for informational purposes and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) for this compound and the development of a comprehensive, lab-specific Standard Operating Procedure (SOP). Always prioritize safety and consult with your institution's Environmental Health and Safety department for guidance on handling hazardous materials.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. benchchem.com [benchchem.com]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. confluore.com.cn [confluore.com.cn]

Methodological & Application

Application Notes and Protocols for Protein Labeling with ATTO 425 Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is fundamental to understanding their function, localization, and interactions within complex biological systems. ATTO 425, a fluorescent dye with a coumarin (B35378) structure, offers high fluorescence quantum yield, a large Stokes shift, and excellent photostability, making it a valuable tool for bio-imaging and analysis.[1][2][3][4] This document provides detailed protocols for the covalent labeling of proteins using ATTO 425 azide (B81097) through "click chemistry," a bioorthogonal ligation reaction.